(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10(2)3-4-11-6-8(7-12)5-9-11/h5-6,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBYHYIJQHPNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of (1H-Pyrazol-4-yl)methanol Precursors
A common approach involves alkylation of (1H-pyrazol-4-yl)methanol derivatives with 2-(dimethylamino)ethyl halides. For example, methyl 1H-pyrazole-4-carboxylate can be reduced to (1H-pyrazol-4-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving a 75.78% yield. Subsequent alkylation with 2-(dimethylamino)ethyl chloride in polar solvents like methanol or acetone, in the presence of a base such as potassium carbonate, introduces the dimethylaminoethyl group.
Reaction Conditions:
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Solvent: Methanol or acetone
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Base: K2CO3 or NaH
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Temperature: 0–60°C
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Time: 4–12 hours
This method benefits from high regioselectivity due to the steric and electronic effects of the pyrazole ring.
Multi-Component Reaction (MCR) Approaches
Cyclocondensation of Hydrazines and Dicarbonyl Compounds
Pyrazole rings can be constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, reacting methyl 3-(dimethylamino)propanoate with hydrazine hydrate forms the dimethylaminoethyl-substituted pyrazole intermediate, which is subsequently oxidized to the methanol derivative.
Typical Procedure:
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Cyclocondensation: Hydrazine hydrate (1.2 eq) and methyl 3-(dimethylamino)propanoate (1 eq) in ethanol, refluxed for 6 hours.
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Reduction: The intermediate ester is reduced with LiAlH4 in THF at 0°C.
Yield: ~70–80% (based on analogous reactions).
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using methanol/dichloromethane gradients (e.g., 5–10% MeOH in DCM). Recrystallization from ethanol or ethyl acetate yields high-purity material (>95%).
Spectroscopic Data
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¹H NMR (CDCl3): δ 2.25 (s, 6H, N(CH3)2), 2.65 (t, 2H, CH2N), 4.10 (t, 2H, CH2O), 4.50 (s, 2H, CH2OH), 7.45 (s, 1H, pyrazole-H).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation | High regioselectivity, scalability | Requires pre-formed pyrazole core | 70–80 |
| Multi-Component | One-pot synthesis | Moderate purity | 65–75 |
| Catalytic Coupling | Versatile for diverse substituents | Costly catalysts | 60–70 |
Industrial and Environmental Considerations
Large-scale synthesis favors alkylation in methanol due to its low cost and ease of removal. However, LiAlH4 poses safety risks, prompting exploration of safer alternatives like NaBH4 with catalytic LiCl. Solvent recovery systems are recommended to minimize waste .
Chemical Reactions Analysis
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The pyrazol ring can undergo reduction reactions, potentially leading to the formation of pyrazolidines.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using suitable leaving groups and reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
The compound has been studied for its potential pharmacological effects, particularly in the context of receptor modulation and as a lead compound in drug design.
Receptor Modulation
Research indicates that derivatives of pyrazole compounds can act as positive allosteric modulators (PAMs) for various receptors, including muscarinic acetylcholine receptors. For instance, studies have shown that pyrazole derivatives can enhance receptor activity without directly activating the receptor themselves, which is crucial for developing drugs with fewer side effects .
Anticancer Potential
Some studies have suggested that pyrazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, compounds similar to (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol have been evaluated for their ability to inhibit MET kinase activity, which plays a role in cancer progression .
Drug Development
The unique structure of this compound makes it a candidate for further development into therapeutic agents. The compound's ability to modulate receptor activity can be harnessed in designing drugs for neurological disorders and other conditions where receptor modulation is beneficial.
Imaging Probes
Recent advancements have explored the use of pyrazole derivatives as molecular imaging probes. These compounds can be radiofluorinated to create PET ligands that allow visualization of specific receptors in the brain, aiding in the diagnosis and understanding of neurological diseases .
Case Study 1: Muscarinic Receptor Modulators
A study focused on developing M₄-selective PAMs derived from pyrazole compounds demonstrated that modifications to the core structure could enhance binding affinity and efficacy. The research highlighted how compounds structurally related to this compound could stabilize receptor conformations favorable for agonist binding, thus showing promise for treating cognitive disorders .
Case Study 2: Anticancer Activity
Another investigation into pyrazole derivatives revealed their potential as anticancer agents through the inhibition of MET kinase. The study synthesized several analogs and evaluated their biological activity, demonstrating that certain modifications led to increased potency against cancer cell lines .
Mechanism of Action
The mechanism by which (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, their substituents, and distinguishing features:
Key Comparisons
Polarity and Solubility
- The dimethylaminoethyl group in the target compound increases polarity, making it more water-soluble than analogs with non-polar substituents (e.g., methyl or phenylethyl groups) .
- In contrast, [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol (molecular weight 202.26) is more lipophilic due to its aromatic substituent, favoring membrane permeability .
Biological Activity
The compound (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 182.23 g/mol. The presence of the dimethylamino group contributes to its basicity and potential reactivity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research on related pyrazole derivatives indicates strong antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in 2023 explored the anticancer potential of pyrazole derivatives, including those similar to this compound. The findings indicated that these compounds exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with IC50 values ranging from 0.127 to 0.560 µM. Mechanistic studies revealed that these compounds could arrest the cell cycle at the S and G2/M phases and induce apoptosis in ovarian cancer cells .
Case Study: Antimicrobial Activity
In another study focusing on pyrazole derivatives, compounds were synthesized and tested for their antimicrobial efficacy. The results showed that certain derivatives exhibited significant inhibition of biofilm formation in bacterial cultures, suggesting their potential as therapeutic agents against bacterial infections .
The mechanisms underlying the biological activities of this compound may involve:
- Cell Cycle Arrest : Compounds similar to this pyrazole derivative have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The anti-inflammatory effects may be attributed to the inhibition of enzymes like COX-2 and pro-inflammatory cytokines.
Q & A
Q. What are the established synthetic routes for (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of pyrazole precursors followed by functionalization. For example, hydrazine hydrate refluxed with ketones or aldehydes in ethanol can form pyrazole cores, as seen in similar pyrazoline derivatives . Introducing the dimethylaminoethyl group may require alkylation using 2-(dimethylamino)ethyl chloride under basic conditions. Optimization strategies include:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies the pyrazole ring protons (δ 7.5–8.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm) .
- FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole) confirm structural motifs .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for polar intermediates .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z ~196) .
Q. How should researchers address the compound’s stability and storage requirements?
The compound’s stability is influenced by:
- Hygroscopicity : Store under anhydrous conditions (desiccator with silica gel) .
- Temperature : Long-term storage at 0–6°C prevents decomposition of thermally sensitive analogs .
- Light sensitivity : Amber vials mitigate photodegradation, particularly for the methanol moiety .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
X-ray crystallography using SHELX programs is critical:
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .
- Twinned data : SHELXL’s twin refinement handles pseudo-merohedral twinning, common in pyrazole derivatives .
- Bond parameters : Key metrics include C-N bond lengths (~1.33 Å in pyrazole) and torsion angles (e.g., dimethylaminoethyl group orientation) .
Q. How can bioactivity studies be designed to evaluate this compound’s interaction with cellular targets?
- In vitro models : Use carcinoma cell lines (e.g., P19 or D3 embryonic stem cells) at 1 µM–400 nM doses to assess cytotoxicity or differentiation effects .
- Enzyme inhibition assays : Target kinases (e.g., GSK-3) with competitive binding studies, leveraging structural analogs as positive controls .
- SAR analysis : Modify the pyrazole’s 4-methanol group or dimethylaminoethyl chain to probe pharmacophore requirements .
Q. What experimental precautions are necessary to mitigate hygroscopicity during synthetic steps?
- Anhydrous solvents : Use freshly distilled THF or DMF for moisture-sensitive reactions .
- Inert atmosphere : Schlenk lines or gloveboxes (N₂/Ar) prevent amine group oxidation .
- Lyophilization : Freeze-drying post-synthesis ensures a dry final product .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
- Dynamic vs. static structures : NMR may show conformational flexibility (e.g., dimethylaminoethyl rotation), while X-ray captures a single conformation .
- Polymorphism : Recrystallize under varied conditions (e.g., slow evaporation vs. diffusion) to identify dominant crystalline forms .
- DFT calculations : Compare experimental bond lengths/angles with computational models to validate assignments .
Q. What methodologies are effective for analyzing reaction intermediates during multi-step synthesis?
- TLC-MS coupling : Track intermediates in real-time using silica TLC plates with mass-compatible dyes .
- In situ IR : Monitor carbonyl reduction (e.g., aldehyde to methanol) via peak shifts at ~1700 cm⁻¹ .
- Quench studies : Halt reactions at intervals (e.g., 30-minute increments) to isolate and characterize transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
